2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
The molecule “2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide” appears to contain several functional groups, including a benzene sulfonyl group, a benzoxazole group, and an acetamide group . These groups could potentially confer various chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzene rings in the benzene sulfonyl and benzoxazole groups are likely to be planar due to the nature of aromatic systems. The presence of nitrogen and oxygen atoms in the molecule could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzene ring might undergo electrophilic aromatic substitution, and the amide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfonyl and amide groups could make the compound more soluble in polar solvents .Scientific Research Applications
Medicinal Chemistry Applications
Benzoxazole derivatives, similar to the compound , have been extensively explored for their pharmacological properties. They are known for displaying a variety of biological activities, making them significant in medicinal chemistry research. For instance, studies have demonstrated that benzoxazole and its derivatives can possess cytotoxic, antimicrobial, and anti-inflammatory properties, among others. These findings underscore the potential therapeutic applications of benzoxazole derivatives in treating diverse health conditions, ranging from cancer to infectious diseases (M. Rosales-Hernández et al., 2022; A. Kamal et al., 2015).
Environmental Science Applications
In the environmental science domain, certain benzoxazole derivatives are investigated for their presence in water bodies and their biodegradation. These studies are crucial for understanding the environmental impact and fate of pharmaceuticals and personal care products that contain benzoxazole structures. The research findings contribute to the development of strategies for mitigating the environmental footprint of these compounds (F. Lange et al., 2012; A. K. Haritash & C. Kaushik, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20(14-28(25,26)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCDYJMPPGBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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